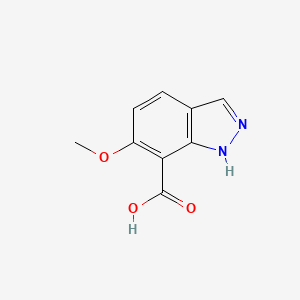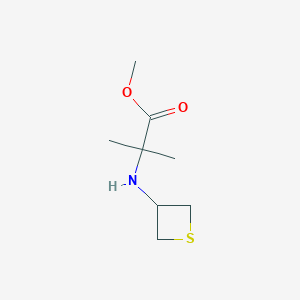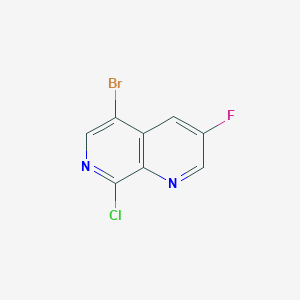![molecular formula C13H21NO4 B8218290 2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid](/img/structure/B8218290.png)
2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid is a complex organic compound characterized by its unique bicyclic structure. The compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Functionalization of the Acetic Acid Moiety: The acetic acid group is introduced through a series of reactions, including halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory procedures with optimization for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-yl]propionic acid
- 2-[endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-yl]butyric acid
Uniqueness
2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its potential biological activity further distinguish it from similar compounds.
Propriétés
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-9(7-14)10(8)5-11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLVLFKRDPXIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8218209.png)
![N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide](/img/structure/B8218212.png)


![2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B8218235.png)
![1,4,8-Trioxaspiro[4.6]undecan-9-one](/img/structure/B8218240.png)
![2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8218260.png)

![Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B8218276.png)
![Ethyl3-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B8218279.png)
![6-Chlorothieno[3,2-c]pyridin-2-amine](/img/structure/B8218283.png)


![2,4-diethyl 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dicarboxylate](/img/structure/B8218299.png)
